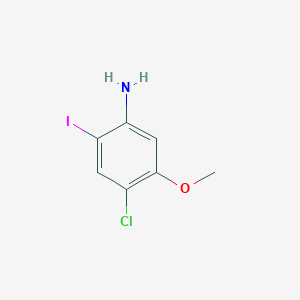

4-Chloro-2-iodo-5-methoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-iodo-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClINO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNZZMXKYSZKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236162-19-8 | |

| Record name | 4-chloro-2-iodo-5-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-iodo-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-iodo-5-methoxyaniline is a halogenated aromatic amine with potential applications as a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its trifunctional substitution pattern offers a versatile scaffold for further chemical modifications. This technical guide provides a comprehensive overview of the available physicochemical properties of 4-chloro-2-iodo-5-methoxyaniline. Due to the limited publicly available experimental data for this specific compound, this guide also presents a comparative analysis with closely related analogs, namely 4-chloro-2,5-dimethoxyaniline and 4-chloro-2-iodoaniline, to provide researchers with valuable context and predictive insights. The guide further outlines a plausible synthetic pathway and discusses key analytical techniques for the characterization of this compound.

Introduction

Substituted anilines are fundamental building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and dyes.[1] The introduction of multiple, distinct functional groups onto the aniline ring, such as halogens and alkoxy moieties, significantly enhances the chemical space accessible to researchers. 4-Chloro-2-iodo-5-methoxyaniline presents a unique combination of a chloro, iodo, and methoxy group, each imparting specific reactivity and physicochemical characteristics to the molecule. The chloro and iodo groups offer distinct handles for cross-coupling reactions, while the methoxy and amino groups can be readily modified or participate in hydrogen bonding, influencing solubility and biological activity.

This guide aims to consolidate the known information on 4-chloro-2-iodo-5-methoxyaniline, while also leveraging data from structurally similar compounds to provide a robust resource for scientists working with this or related molecules.

Chemical and Physical Properties

Direct experimental data for 4-chloro-2-iodo-5-methoxyaniline is not extensively available in the public domain. The following table summarizes the key physicochemical properties, with data for the target compound being largely predicted or inferred. For comparative purposes, experimental data for the closely related compounds 4-chloro-2,5-dimethoxyaniline and 4-chloro-2-iodoaniline are also provided.

| Property | 4-Chloro-2-iodo-5-methoxyaniline (Predicted/Inferred) | 4-Chloro-2,5-dimethoxyaniline | 4-Chloro-2-iodoaniline |

| CAS Number | Not available | 6358-64-1[2] | 63069-48-7[3] |

| Molecular Formula | C₇H₇ClINO | C₈H₁₀ClNO₂[2] | C₆H₅ClIN[4] |

| Molecular Weight | 283.50 g/mol | 187.62 g/mol [2] | 253.47 g/mol [4] |

| Appearance | Pale brown to brown or grey solid (inferred) | Crystalline Powder[5] | Crystals or powder or crystalline powder[3] |

| Melting Point | Not available | 118-120 °C | 38.5-44.5 °C[3] |

| Boiling Point | Not available | 310.2 °C (Predicted)[5] | Not available |

| Solubility | In water: Low (inferred) | In water: 185 mg/L at 20 °C[5] | Not available |

| LogP | Not available | 1.93[5] | Not available |

| pKa | Not available | Not available | Not available |

Synthetic Approach

A plausible synthetic route to 4-chloro-2-iodo-5-methoxyaniline can be envisioned starting from a readily available precursor, such as 4-chloro-5-methoxyaniline. The key transformation would be the regioselective iodination of the aromatic ring.

Caption: Plausible synthetic route to 4-Chloro-2-iodo-5-methoxyaniline.

The regioselectivity of the iodination would be directed by the existing substituents. The amino group is a strong activating group and ortho-, para-directing. The methoxy group is also activating and ortho-, para-directing, while the chloro group is deactivating but ortho-, para-directing. The position ortho to the amino group and meta to the chloro group would be the most likely site for electrophilic substitution. Various iodinating agents could be employed, such as iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS).[6] Optimization of reaction conditions, including solvent and temperature, would be crucial to achieve high regioselectivity and yield.

Analytical Characterization

Comprehensive characterization of 4-chloro-2-iodo-5-methoxyaniline is essential to confirm its identity and purity. The following analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and amino group protons. The coupling patterns and chemical shifts of the aromatic protons would be crucial for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule, further confirming the structure.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, providing further structural elucidation. The isotopic pattern of chlorine would be a characteristic feature in the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the primary amine, the C-H stretches of the aromatic ring and methoxy group, and the C-O and C-Cl stretches.

Elemental Analysis

Elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, chlorine, and iodine, which can be compared with the theoretical values calculated from the molecular formula to confirm the empirical formula.

Safety and Handling

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[7]

-

Precautionary Statements: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

Researchers should always consult the most up-to-date safety information and handle the compound with care in a controlled laboratory environment.

Applications in Research and Development

The unique substitution pattern of 4-chloro-2-iodo-5-methoxyaniline makes it a valuable intermediate for the synthesis of a variety of target molecules in drug discovery and materials science.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. B25457.06 [thermofisher.com]

- 4. shreeneels.net [shreeneels.net]

- 5. researchgate.net [researchgate.net]

- 6. xray.uky.edu [xray.uky.edu]

- 7. 4-Chloro-2-iodoaniline | C6H5ClIN | CID 2757615 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure Elucidation of 4-Chloro-2-iodo-5-methoxyaniline: A Multi-Technique, Mechanistic Approach

An In-Depth Technical Guide for the Research Professional

Preamble: Beyond the Spectrum

In the landscape of drug development and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate years of work and investment. This guide is designed for the practicing scientist and researcher, offering a comprehensive, field-proven methodology for the structure elucidation of complex aromatic systems, using 4-chloro-2-iodo-5-methoxyaniline as a representative case study.

The subject molecule is particularly instructive due to its polysubstituted and electronically diverse nature. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing and sterically demanding halogen substituents (chloro and iodo) creates a unique spectroscopic fingerprint. This guide will not merely present a sequence of analytical techniques; it will delve into the causality behind the experimental choices, the interpretation of the resulting data through a mechanistic lens, and the creation of a self-validating system of evidence to ensure absolute structural confidence.

Part 1: Foundational Analysis - Establishing the Molecular Blueprint

Before mapping the intricate connections within a molecule, we must first define its fundamental composition. This is achieved by establishing a precise molecular formula, a task for which High-Resolution Mass Spectrometry (HRMS) is the primary tool, often corroborated by elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exceptionally accurate mass-to-charge ratio (m/z) of the molecular ion, often to within 5 ppm, which allows for the confident determination of the elemental formula. For this analysis, a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is employed to minimize fragmentation and maximize the abundance of the molecular ion, typically observed as the protonated species [M+H]⁺.[1]

The presence of chlorine is a key diagnostic feature, as it will produce a characteristic M and M+2 isotopic pattern with an intensity ratio of approximately 3:1, providing immediate confirmation of a single chlorine atom in the structure.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: A dilute solution of the analyte (approx. 0.1 mg/mL) is prepared in a high-purity solvent such as methanol or acetonitrile.

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Ionization: ESI in positive ion mode is selected to generate the [M+H]⁺ ion.

-

Data Acquisition: The instrument is calibrated, and the spectrum is acquired over a mass range of m/z 100-500.

-

Analysis: The measured m/z of the monoisotopic peak is processed using the instrument's software to generate a list of possible elemental compositions within a specified mass tolerance (e.g., ±5 ppm).

Data Presentation: Predicted HRMS Data for C₇H₇ClINO

| Parameter | Theoretical Value | Expected Observation |

| Molecular Formula | C₇H₇ClINO | Confirmed by mass accuracy |

| Exact Mass [M] | 298.9261 u | - |

| m/z of [M+H]⁺ (³⁵Cl) | 299.9334 u | Measured m/z ± 5 ppm |

| m/z of [M+2+H]⁺ (³⁷Cl) | 301.9304 u | Observed at ~32% intensity of [M+H]⁺ |

Part 2: Mapping Connectivity with Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[2][3] A strategic combination of 1D and 2D NMR experiments provides a complete picture of atomic connectivity.

Logical Workflow for NMR Analysis

The process begins with simple 1D experiments to inventory the proton and carbon environments and progresses to 2D experiments to map their relationships.

Caption: A logical workflow for structure elucidation using NMR spectroscopy.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts are heavily influenced by the electronic nature of the substituents. The NH₂ and OCH₃ groups are strong electron-donating groups, while the halogens are inductively withdrawing but can be weakly donating through resonance.

-

¹H NMR (400 MHz, CDCl₃): We predict three distinct regions.

-

Aromatic Region: Two singlets are expected. The proton at C-6 (between the amino and methoxy groups) will be highly shielded (~6.5 ppm). The proton at C-3 (between the iodo and chloro groups) will be less shielded (~7.2 ppm). The lack of adjacent protons results in singlets.

-

Amine Region: A broad singlet for the two NH₂ protons (~4.0-5.0 ppm), which may exchange with trace D₂O in the solvent.

-

Aliphatic Region: A sharp singlet for the three methoxy (OCH₃) protons (~3.8 ppm).

-

-

¹³C NMR (101 MHz, CDCl₃): We predict seven distinct signals.

-

Aromatic Region: Six signals corresponding to the benzene ring carbons. The carbons directly attached to the heteroatoms will be the most diagnostic. C-2 (bearing iodine) will be at a very low field (~85-95 ppm) due to the heavy atom effect. C-1, C-4, and C-5 will be downfield due to attachment to N, Cl, and O, respectively. C-3 and C-6 will be further upfield.

-

Aliphatic Region: One signal for the methoxy carbon (~56 ppm).

-

The Power of 2D NMR Correlations

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment is the definitive way to connect each proton to its directly attached carbon. It will show correlations between the C-3 proton and the C-3 carbon, and the C-6 proton and the C-6 carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the full structure. It reveals correlations over 2-3 bonds. The most critical expected correlations are:

-

The methoxy protons (~3.8 ppm) will show a strong correlation to C-5, confirming the position of the methoxy group.

-

The C-6 proton (~6.5 ppm) will show correlations to C-1, C-5, and C-4, locking in the relative positions of the amino, methoxy, and chloro groups.

-

The C-3 proton (~7.2 ppm) will show correlations to C-1, C-2, and C-4, confirming the placement of the iodo and chloro substituents.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and transfer to a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal separation.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra using standard pulse programs.

-

Data Processing and Interpretation: Process the data using appropriate software. Assign all signals based on chemical shifts, multiplicities, and 2D correlations to build the final structure.

Part 3: Corroborative Evidence and Final Validation

While NMR provides the primary structure, other techniques offer powerful corroborating evidence and, in some cases, the ultimate proof.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is a rapid method to confirm the presence of key functional groups whose vibrations correspond to specific energy absorption bands.

Data Presentation: Key Diagnostic IR Absorptions

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Significance |

| 3450-3250 cm⁻¹ | N-H | Asymmetric & Symmetric Stretch | Confirms primary amine (NH₂) |

| 3100-3000 cm⁻¹ | C-H | Aromatic Stretch | Confirms aromatic ring |

| 2950-2850 cm⁻¹ | C-H | Aliphatic Stretch | Confirms methoxy group |

| 1620-1580 cm⁻¹ | C=C | Aromatic Ring Stretch | Confirms aromatic ring |

| 1275-1200 cm⁻¹ | C-O | Aryl-Alkyl Ether Stretch | Confirms methoxy group |

| 850-550 cm⁻¹ | C-Cl, C-I | Halogen Stretch | Confirms presence of halogens |

Single-Crystal X-ray Diffraction: The Unambiguous Proof

When a high-quality single crystal of the compound can be grown, X-ray crystallography provides the absolute, three-dimensional structure.[4] It is considered the "gold standard" for structure proof, as it directly maps the electron density of the atoms in space. While powerful, the primary challenge is often the experimental difficulty of growing a suitable crystal.

Synthesis of Evidence: A Self-Validating Conclusion

Caption: The convergence of data from multiple analytical techniques ensures a validated structure.

The process begins with HRMS defining the exact molecular formula. IR spectroscopy then confirms that the functional groups expected for that formula (amine, ether, aromatic ring) are indeed present. Finally, a comprehensive suite of NMR experiments provides the definitive map of how every atom is connected, resolving any ambiguity in the substitution pattern. If X-ray crystallography is successful, it serves as the ultimate confirmation of the NMR-derived structure. This layered, self-consistent approach ensures the highest level of scientific integrity for the structural foundation of your research.

References

- Google Patents. (2020). CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.

- Google Patents. (1989). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22833, 4-Chloro-2,5-dimethoxyaniline. Retrieved from [Link]

-

Inagaki, S., et al. (2016). Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method. PubMed, 6(1), 37810. Retrieved from [Link]

-

Ferreira, D. C., et al. (2011). Spectroscopic characterization of oligoaniline microspheres obtained by an aniline-persulfate approach. PubMed, 115(6), 1368-75. Retrieved from [Link]

-

Bhattacharya, S., et al. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A, 106(49), 11957-11961. Retrieved from [Link]

-

Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, June 9). Structure Elucidation of Organic Compounds. YouTube. Retrieved from [Link]

-

Thompson, H. W., & Krueger, P. J. (1954). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 221(1144), 22-35. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

Mayhew, C. A., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Molecules, 24(18), 3290. Retrieved from [Link]

-

ResearchGate. (2013). How does one elucidate structure elucidation for phyto compounds?. Retrieved from [Link]

Sources

- 1. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-2-iodo-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Anilines in Medicinal Chemistry

Substituted anilines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents.[1] Their versatile chemical nature allows for the fine-tuning of a molecule's pharmacological properties, including bioavailability, target selectivity, and metabolic stability.[2] The specific compound, 4-Chloro-2-iodo-5-methoxyaniline, represents a highly functionalized aniline derivative with potential applications as a key intermediate in the synthesis of complex, biologically active molecules. The strategic placement of chloro, iodo, and methoxy substituents on the aniline scaffold provides multiple points for further chemical modification, making it a valuable building block in drug discovery and development.[3]

This in-depth technical guide provides a comprehensive overview of a proposed synthetic route to 4-Chloro-2-iodo-5-methoxyaniline, grounded in established chemical principles and supported by relevant literature. The focus is on providing a detailed, step-by-step protocol with a clear explanation of the underlying reaction mechanisms and experimental considerations.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of 4-Chloro-2-iodo-5-methoxyaniline can be efficiently achieved through a two-step process, commencing from a commercially available starting material. The proposed pathway involves the initial procurement or synthesis of 4-chloro-3-methoxyaniline, followed by a regioselective iodination at the ortho-position to the amino group.

Caption: Proposed synthetic route to 4-Chloro-2-iodo-5-methoxyaniline.

Step 1: Starting Material - 4-Chloro-3-methoxyaniline

The starting material for this synthesis is 4-chloro-3-methoxyaniline (CAS No. 13726-14-2).[4] This compound is also known by several synonyms, including 5-amino-2-chloroanisole and 4-chloro-m-anisidine.[4] It is a readily available chemical intermediate, which simplifies the initial stages of the synthesis.

Step 2: Regioselective Iodination of 4-Chloro-3-methoxyaniline

The key transformation in this synthesis is the regioselective iodination of 4-chloro-3-methoxyaniline to introduce an iodine atom at the C2 position. The directing effects of the substituents on the aromatic ring play a crucial role in achieving the desired regioselectivity. The amino group is a strong activating group and an ortho-, para-director, while the methoxy group is also activating and ortho-, para-directing. The chloro group is deactivating but also an ortho-, para-director. In this case, the position ortho to the strongly activating amino group is the most favorable for electrophilic substitution.

Several methods for the iodination of anilines have been reported in the literature. A common and effective method involves the use of molecular iodine (I₂) in the presence of a mild base, such as sodium bicarbonate (NaHCO₃).[5] This method is often preferred due to its relatively mild conditions and good yields. Alternative iodinating agents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) could also be considered.[6]

Detailed Experimental Protocol:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Chloro-3-methoxyaniline | 157.60 | 10.0 g | 0.0635 | Starting material |

| Iodine (I₂) | 253.81 | 16.1 g | 0.0635 | Iodinating agent |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 10.7 g | 0.127 | Mild base |

| Methanol (MeOH) | 32.04 | 200 mL | - | Solvent |

| Dichloromethane (DCM) | 84.93 | As needed | - | Extraction solvent |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | - | As needed | - | For quenching excess iodine |

| Brine | - | As needed | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.0635 mol) of 4-chloro-3-methoxyaniline in 200 mL of methanol.

-

Addition of Base: To the stirred solution, add 10.7 g (0.127 mol) of sodium bicarbonate.

-

Addition of Iodine: Slowly add 16.1 g (0.0635 mol) of iodine crystals in portions over 30 minutes. The reaction mixture will turn dark brown.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up:

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 150 mL of dichloromethane (DCM) and 100 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 100 mL of saturated sodium thiosulfate solution (to remove unreacted iodine), 100 mL of water, and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude 4-Chloro-2-iodo-5-methoxyaniline can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure product.[7]

Mechanistic Rationale:

The iodination of anilines is an electrophilic aromatic substitution reaction. The amino group, being a strong activating group, increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more susceptible to attack by an electrophile. In this reaction, molecular iodine (I₂) acts as the source of the electrophile. The presence of a mild base like sodium bicarbonate helps to neutralize the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the formation of the iodinated product.

Caption: Simplified mechanism of electrophilic iodination of an aniline derivative.

Characterization of 4-Chloro-2-iodo-5-methoxyaniline

The structure and purity of the synthesized 4-Chloro-2-iodo-5-methoxyaniline should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the connectivity of atoms and the successful introduction of the iodine atom at the desired position.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

-

4-Chloro-3-methoxyaniline: This compound is toxic if swallowed or in contact with skin and causes skin and eye irritation.[4]

-

Iodine: Iodine is harmful if swallowed or inhaled and can cause skin and eye irritation.

-

Dichloromethane: This solvent is a suspected carcinogen.

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This technical guide outlines a robust and efficient synthetic route for the preparation of 4-Chloro-2-iodo-5-methoxyaniline, a valuable building block for medicinal chemistry and drug discovery. By providing a detailed, step-by-step protocol, along with mechanistic insights and safety considerations, this document serves as a practical resource for researchers and scientists in the field. The successful synthesis of this highly functionalized aniline derivative opens up avenues for the development of novel and complex molecules with potential therapeutic applications.

References

- CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google P

- WO 2019/186429 A1 - PROCESS FOR THE PREPARATION OF BOSUTINIB AND INTERMEDIATES THEREOF - Google P

- EP0347796A2 - Process for the preparation of 4-chloro-2,5-dimethoxy-aniline - Google P

- A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. (URL: Not available)

- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google P

-

Preparation method of 2-iodo-4-methoxyaniline. (2018). SciSpace. (URL: [Link])

-

De novo three-component synthesis of meta-substituted anilines. RSC Publishing. (2023). (URL: [Link])

-

Aniline replacement in drug-like compounds. Cresset Group. (2024). (URL: [Link])

- US5117061A - Process of preparing substituted anilines - Google P

- Regioselective iodination of chlorinated aromatic compounds using silver salts. Elsevier. (2011). (URL: Not available)

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. (URL: [Link])

-

Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. (2024). (URL: [Link])

-

Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. RSC Publishing. (URL: [Link])

-

p-IODOANILINE. Organic Syntheses Procedure. (URL: [Link])

-

4-Chloro-3-methoxyaniline. PubChem. (URL: [Link])

-

4-Iodo-3-methoxyaniline. ChemBK. (URL: [Link])

Sources

- 1. De novo three-component synthesis of meta-substituted anilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. cresset-group.com [cresset-group.com]

- 3. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloro-3-methoxyaniline | C7H8ClNO | CID 13103692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. xray.uky.edu [xray.uky.edu]

- 7. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Solubility of 4-Chloro-2,5-dimethoxyaniline in Organic Solvents

Executive Summary

This technical guide provides a detailed examination of the solubility characteristics of 4-Chloro-2,5-dimethoxyaniline (CDMA), a key intermediate in the synthesis of high-performance azo pigments and other specialty chemicals. Tailored for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes available quantitative data, outlines robust experimental methodologies for solubility determination, and offers insights into the molecular interactions governing the dissolution process. By elucidating the solubility profile of CDMA in a range of pure and binary organic solvent systems, this guide aims to facilitate optimized reaction conditions, improve purification processes, and support formulation development.

Introduction: The Significance of 4-Chloro-2,5-dimethoxyaniline (CDMA)

4-Chloro-2,5-dimethoxyaniline (CAS No. 6358-64-1) is a substituted aniline that serves as a critical building block in the chemical industry.[1] Its primary application lies in the production of diazo components for creating vibrant and durable yellow and red azo pigments, such as C.I. Pigment Yellow 83.[2] The performance, yield, and purity of these downstream products are intrinsically linked to the processing of CDMA, where solubility is a paramount physical property.

A thorough understanding of CDMA's solubility in various organic solvents is essential for:

-

Reaction Optimization: Selecting an appropriate solvent can enhance reactant mixing, improve reaction rates, and influence equilibrium, directly impacting the yield and purity of the final product.

-

Crystallization and Purification: Knowledge of solubility as a function of temperature is fundamental to designing efficient crystallization processes for isolating and purifying CDMA, removing unreacted precursors or byproducts.

-

Formulation and Application: For its use in dyes and pigments, controlling its dispersion and solution behavior in different media is critical.

This guide provides the foundational data and experimental frameworks to address these practical challenges.

Physicochemical Properties of CDMA

A molecule's solubility is dictated by its structural and electronic properties. The key physicochemical characteristics of CDMA are summarized below, providing a basis for understanding its interactions with various solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClNO₂ | [3] |

| Molecular Weight | 187.62 g/mol | [3] |

| Appearance | White to off-white or brown crystalline powder | [4] |

| Melting Point | 118-122 °C | [5] |

| logP (Octanol-Water) | 1.93 (at 23°C) | [4] |

| Predicted pKa | 3.48 ± 0.10 | [4] |

The structure of CDMA features a polar amino group (-NH₂) and two methoxy groups (-OCH₃), which can act as hydrogen bond acceptors. It also possesses a nonpolar aromatic ring and a chloro-substituent, contributing to its moderate lipophilicity, as indicated by the logP value. This amphiphilic nature suggests a complex solubility profile, with potential for dissolution in a range of solvents.

Caption: Chemical structure of 4-Chloro-2,5-dimethoxyaniline.

Quantitative Solubility Profile of CDMA

The solubility of CDMA has been empirically determined in several pure and binary solvent systems. The data, primarily obtained using the dynamic method over a range of temperatures, is presented here as mole fraction (x) solubility.[2] This allows for direct comparison across different solvents and is essential for thermodynamic modeling.

Solubility in Pure Organic Solvents

A key study provides high-quality solubility data for CDMA in several polar, protic organic solvents.[2] The data demonstrates a direct relationship between temperature and solubility, a critical factor for designing crystallization-based purifications.

Table 1: Mole Fraction (x) Solubility of CDMA in Select Pure Organic Solvents [2]

| Temperature (K) | 2-Methoxyethanol (x) | 2-Ethoxyethanol (x) | 1-Methoxy-2-propanol (x) | Diethylene Glycol (x) |

| 277.29 | 0.01509 | 0.01323 | 0.01089 | 0.00551 |

| 282.16 | 0.01784 | 0.01571 | 0.01297 | 0.00669 |

| 287.03 | 0.02106 | 0.01865 | 0.01548 | 0.00815 |

| 291.90 | 0.02485 | 0.02216 | 0.01851 | 0.00994 |

| 296.77 | 0.02933 | 0.02638 | 0.02216 | 0.01217 |

| 301.64 | 0.03467 | 0.03146 | 0.02657 | 0.01490 |

| 306.51 | 0.04101 | 0.03758 | 0.03191 | 0.01826 |

| 311.38 | 0.04856 | 0.04496 | 0.03839 | 0.02237 |

| 316.25 | 0.05756 | 0.05386 | 0.04623 | 0.02744 |

| 321.12 | 0.06829 | 0.06461 | 0.05574 | 0.03366 |

| 325.99 | 0.08107 | 0.07761 | 0.06727 | 0.04132 |

| 330.86 | 0.09630 | 0.09337 | 0.08126 | 0.05077 |

| 335.73 | 0.11450 | 0.11250 | 0.09823 | 0.06240 |

| 340.60 | 0.13620 | 0.13590 | 0.11880 | 0.07675 |

Note: Data extracted from Jiang, R.-T., et al. (2019).[2]

Further studies have measured the solubility of CDMA in other common solvents, including methanol, ethanol, xylene, and toluene, over a temperature range of 278 K to 338 K.[6] While the full dataset is not publicly available, the research concluded that the greatest solubility was achieved in toluene , highlighting the significant role of aromatic solvents in dissolving CDMA.[6] This suggests that π-π stacking interactions between the benzene ring of CDMA and toluene may be a dominant factor in the dissolution process.

Qualitative assessments confirm moderate solubility in methanol, ethanol, and acetone, with poor solubility in water.[5]

Solubility in Binary Solvent Systems

In industrial applications, mixed solvent systems are often employed to fine-tune solubility for reaction or crystallization. The solubility of CDMA has been characterized in methanol-water and ethanol-water mixtures.

Table 2: Mole Fraction (x) Solubility of CDMA in Ethanol-Water Mixtures at 296.77 K [2]

| Ethanol Mass Fraction (w) | Mole Fraction Solubility (x) |

| 0.20 | 0.00010 |

| 0.40 | 0.00062 |

| 0.60 | 0.00311 |

| 0.80 | 0.01358 |

| 1.00 | 0.03146 (at 301.64 K) |

As expected, the solubility of CDMA in alcohol-water mixtures increases significantly with an increasing mass fraction of the organic solvent (ethanol or methanol).[2] This behavior is crucial for processes like anti-solvent crystallization, where adding water to a solution of CDMA in ethanol can induce precipitation and isolation of the product.

Scientific Rationale for Observed Solubility

The principle of "like dissolves like" provides a foundational framework for interpreting the solubility data. The dissolution process is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

-

Polar Protic Solvents (Alcohols, Glycols): Solvents like methanol, ethanol, and the glycols listed in Table 1 can engage in hydrogen bonding with the amino group of CDMA. The oxygen atoms of the methoxy groups on CDMA can also act as hydrogen bond acceptors. These interactions account for the moderate to good solubility observed. The larger alkyl chains and diol structure of diethylene glycol may introduce steric hindrance and self-association, potentially explaining the lower solubility compared to the other glycol ethers.

-

Aromatic Solvents (Toluene, Xylene): The high solubility reported in toluene suggests that van der Waals forces and favorable π-π interactions between the aromatic rings of the solute and solvent are highly significant.[6] These interactions can be stronger than the hydrogen bonding with some protic solvents, leading to enhanced solubility.

-

Polar Aprotic Solvents (Acetone): Acetone can act as a hydrogen bond acceptor for the -NH₂ group of CDMA and engage in dipole-dipole interactions, explaining its reported moderate effectiveness as a solvent.[5]

-

Nonpolar Solvents (e.g., Hexane): While not quantitatively reported, CDMA is expected to have very low solubility in nonpolar aliphatic solvents like hexane, which cannot effectively solvate the polar functional groups of the molecule.

-

Aqueous Systems: The poor solubility in water is due to the molecule's significant nonpolar character (the substituted benzene ring). The energy required to break the strong hydrogen-bonding network of water is not sufficiently compensated by the formation of new bonds with the largely hydrophobic CDMA molecule.[5]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is the cornerstone of process development. The two most common and robust methods for determining the solubility of a crystalline solid like CDMA are the Dynamic Method and the Isothermal Shake-Flask Method.

Dynamic Method (Laser Monitoring)

This method, used to generate the data in Section 3, involves monitoring the dissolution of a solid in a solvent as the temperature is changed at a controlled rate. The point of complete dissolution (the saturation temperature) is detected by a change in light transmission through the suspension.

Caption: Workflow for the Dynamic Method of solubility determination.

Step-by-Step Protocol:

-

Preparation: Accurately weigh a known mass of CDMA and the desired solvent into a sealed, jacketed glass vessel equipped with a magnetic stirrer.

-

Equilibration: Set the initial temperature of the circulating bath connected to the vessel jacket to a point where the CDMA is not fully dissolved.

-

Heating Ramp: Begin heating the vessel at a slow, controlled rate (e.g., 0.2 K/min) while stirring continuously to maintain a uniform suspension.

-

Detection: A laser beam is passed through the suspension to a detector. As the solute dissolves, the amount of scattered light decreases, and the transmitted light increases.

-

Endpoint Determination: The saturation or "clear point" temperature is recorded as the point where the transmitted laser intensity reaches a stable maximum, corresponding to the complete dissolution of all solid particles.[1]

-

Validation: The solution is then cooled at the same rate, and the "cloud point" temperature (where crystals first reappear) is recorded. A small difference between the clear and cloud points indicates that the measurement was performed close to equilibrium.

-

Data Analysis: The composition prepared in Step 1 and the clear point temperature from Step 5 constitute one data point on the solubility curve. The experiment is repeated with different compositions to generate the full curve.

Isothermal Shake-Flask Method

This is a classic, equilibrium-based method that is considered a gold standard for solubility measurement. It involves equilibrating an excess of the solid with the solvent at a constant temperature.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid CDMA to a series of vials, each containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath or incubator. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that dissolution equilibrium is reached. The required time should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution becomes constant.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to permit the excess solid to settle. Alternatively, centrifuge the samples at the controlled temperature to pellet the undissolved solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution). Be cautious not to disturb the solid phase. It is often advisable to filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent to remove any fine particulates.

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the concentration of CDMA in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Conclusion and Practical Recommendations

The solubility of 4-Chloro-2,5-dimethoxyaniline is a critical parameter for its effective use in chemical synthesis. This guide has consolidated key quantitative data and outlined authoritative methods for its measurement.

Key Findings:

-

CDMA exhibits the highest solubility in aromatic solvents like toluene, followed by polar organic solvents such as glycol ethers and simple alcohols.[2][6]

-

Its solubility is poor in water but increases significantly in alcohol-water mixtures as the proportion of alcohol increases.[2][5]

-

Solubility in all tested organic solvents shows a strong positive correlation with temperature, making crystallization a viable and effective method for purification.[2]

Recommendations for Researchers:

-

For Synthesis: Toluene is an excellent solvent choice for reactions involving CDMA, especially at elevated temperatures, due to its high solvating power.[6][8] Ethanol-water mixtures can also be effective, allowing for potential product precipitation by altering the solvent composition post-reaction.[2]

-

For Purification: Recrystallization can be effectively performed from solvents that show a steep solubility-temperature gradient. Based on the available data, solvents like 2-methoxyethanol, ethanol, or even toluene are strong candidates. An anti-solvent approach, such as adding water to an ethanolic solution of crude CDMA, is also a highly practical purification strategy.

This guide serves as a foundational resource. It is recommended that researchers verify solubility in their specific solvent systems and matrices, as impurities can influence dissolution behavior. The protocols described herein provide a robust framework for generating such process-specific data.

References

-

Jiang, R.-T., Wu, Y.-C., Liu, T., Zhang, Y.-N., & Yin, Q.-X. (2019). Solubility of 4-Chloro-2,5-dimethoxynitrobenzene, 4-Chloro-2,5-dimethoxyaniline, and 2,5-Dimethoxyaniline in Several Organic Solvents. Journal of Chemical & Engineering Data, 64(8), 3531–3544. [Link]

-

Jiang, R.-T., et al. (2014). Measurement and correlation of solubility of 4-chloro-2,5-dimethoxynitrobenzene and 4-chloro-2,5-dimethoxyaniline in methanol, ethanol, xylene and toluene. Fluid Phase Equilibria, 375, 159-164. [Link]

- Hoechst Aktiengesellschaft (1991). Process for the preparation 4-chloro-2,5-dimethoxy-aniline. U.S.

-

PubChem (n.d.). 4-Chloro-2,5-dimethoxyaniline. National Center for Biotechnology Information. [Link]

-

PubChem (n.d.). 4'-Chloro-2',5'-dimethoxyacetoacetanilide. National Center for Biotechnology Information. [Link]

-

Jouyban, A., et al. (2014). An automated system for determining drug solubility based on laser monitoring technique. Journal of Laboratory Automation, 20(2), 167-173. [Link]

-

BioAssay Systems (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems Technical Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethoxy-4-chloroaniline | 6358-64-1 [chemicalbook.com]

- 5. 4-Chloro-2,5-dimethoxyaniline | 6358-64-1 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

Navigating Electrophilic Substitution on 4-Chloro-2-iodo-5-methoxyaniline: A Technical Guide for Synthetic Chemists

Abstract

This in-depth technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on the polysubstituted aromatic compound, 4-chloro-2-iodo-5-methoxyaniline. This molecule presents a unique case study in regioselectivity, governed by the interplay of activating and deactivating substituents, as well as significant steric considerations. This document offers researchers, scientists, and drug development professionals a predictive framework for understanding the reactivity of this substrate, complete with mechanistic insights and detailed, field-proven experimental protocols for key electrophilic substitution reactions.

Introduction: The Electronic and Steric Landscape of 4-Chloro-2-iodo-5-methoxyaniline

4-Chloro-2-iodo-5-methoxyaniline is a highly functionalized aromatic scaffold with potential applications as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The reactivity of the benzene ring towards electrophiles is modulated by four distinct substituents, each exerting its own electronic and steric influence. A thorough understanding of these directing effects is paramount to predicting and controlling the outcome of electrophilic substitution reactions.

The functional groups present are:

-

Amino (-NH₂): A strongly activating, ortho-, para-directing group due to its powerful +M (mesomeric) effect, where the nitrogen's lone pair of electrons is delocalized into the aromatic π-system.[1][2]

-

Methoxy (-OCH₃): Also a strongly activating, ortho-, para-directing group through a significant +M effect.[3]

-

Chloro (-Cl) and Iodo (-I): These halogens are deactivating via their -I (inductive) effect, withdrawing electron density from the ring. However, they are ortho-, para-directing due to a weaker +M effect, where their lone pairs can participate in resonance stabilization of the arenium ion intermediate.[4][5]

The concerted effect of these substituents dictates the regioselectivity of electrophilic attack. The positions on the aromatic ring are numbered as follows for clarity in this guide:

Caption: Numbering of the aromatic ring in 4-Chloro-2-iodo-5-methoxyaniline.

Predicting Regioselectivity: A Consensus Approach

The position of electrophilic attack is determined by the stability of the resulting arenium ion (sigma complex). The substituent effects on 4-chloro-2-iodo-5-methoxyaniline are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | 1 | +M >> -I (Strongly Activating) | Ortho, Para |

| -I | 2 | -I > +M (Deactivating) | Ortho, Para |

| -Cl | 4 | -I > +M (Deactivating) | Ortho, Para |

| -OCH₃ | 5 | +M > -I (Activating) | Ortho, Para |

The only available positions for substitution are C3 and C6. To predict the favored position, we must consider the cumulative directing influence of all four substituents.

Caption: Analysis of directing effects on the available positions of 4-chloro-2-iodo-5-methoxyaniline.

Based on this analysis, the C6 position is electronically favored due to the ortho-directing influence of the two most powerful activating groups, the amino and methoxy groups. However, the C6 position is flanked by the bulky iodo group at C2 and the methoxy group at C5, leading to significant steric hindrance. The C3 position is ortho to the activating amino group and para to the activating methoxy group, but also ortho to the deactivating iodo group.

Halogenation: Iodination

Further iodination of 4-chloro-2-iodo-5-methoxyaniline would introduce a second iodine atom onto the ring. Given the presence of an existing iodine atom, this reaction requires a potent iodinating agent.

Mechanistic Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. An electrophilic iodine species, often generated in situ, is attacked by the electron-rich aromatic ring. The stability of the resulting arenium ion dictates the regioselectivity, as previously discussed.

Experimental Protocol: Iodination using Iodine Monochloride

Iodine monochloride (ICl) is a highly effective reagent for the iodination of electron-rich aromatic compounds.[6] The polarization of the I-Cl bond makes the iodine atom electrophilic.

Materials:

-

4-Chloro-2-iodo-5-methoxyaniline

-

Iodine monochloride (ICl)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2-iodo-5-methoxyaniline (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add a solution of iodine monochloride (1.1 eq) in dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the color of iodine disappears.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield 4-chloro-2,6-diiodo-5-methoxyaniline.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. The standard nitrating mixture of concentrated nitric and sulfuric acids is often too harsh for highly activated anilines, leading to oxidation and the formation of undesired byproducts. A milder nitrating agent is therefore recommended.

Mechanistic Considerations and Control

Direct nitration of anilines can be problematic due to the basicity of the amino group, which can be protonated under acidic conditions to form an anilinium ion. The -NH₃⁺ group is a strongly deactivating, meta-directing group. To avoid this and control the regioselectivity, the amino group is often protected as an acetanilide. However, given the high activation of the ring by the methoxy group, a direct, mild nitration may be feasible.

Experimental Protocol: Nitration using Bismuth(III) Nitrate Pentahydrate

Bismuth(III) nitrate pentahydrate in acetic anhydride is a mild and effective nitrating system for activated aromatic compounds.[7]

Materials:

-

4-Chloro-2-iodo-5-methoxyaniline

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a stirred solution of 4-chloro-2-iodo-5-methoxyaniline (1.0 eq) in dichloromethane, add acetic anhydride (2.0 eq).

-

Add bismuth(III) nitrate pentahydrate (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully add saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize the acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography to afford 4-chloro-2-iodo-5-methoxy-6-nitroaniline.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group. This reaction is typically carried out with concentrated sulfuric acid or oleum. For highly activated substrates like the one , milder conditions are preferable to prevent polysubstitution and charring.

Mechanism and Reversibility

Sulfonation is a reversible electrophilic aromatic substitution reaction.[8] The electrophile is sulfur trioxide (SO₃), which is present in fuming sulfuric acid (oleum) or generated from concentrated sulfuric acid. The reversibility of the reaction can be exploited in synthesis, for example, by using the sulfonic acid group as a protecting group.

Experimental Protocol: Sulfonation using Chlorosulfonic Acid

Chlorosulfonic acid is a powerful sulfonating agent that can be used under relatively mild conditions.[9][10]

Materials:

-

4-Chloro-2-iodo-5-methoxyaniline

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated aqueous sodium chloride (NaCl) solution

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-2-iodo-5-methoxyaniline (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (1.1 eq) via a dropping funnel, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The product, a sulfonic acid, may precipitate. If so, collect the solid by filtration. If it remains in solution, transfer the mixture to a separatory funnel.

-

If extraction is necessary, saturate the aqueous layer with sodium chloride to decrease the solubility of the product and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-5-chloro-3-iodo-6-methoxybenzenesulfonic acid.

Friedel-Crafts Reactions: A Cautionary Note

Friedel-Crafts alkylation and acylation are generally not successful with anilines.[11] The lone pair of electrons on the amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic attack. This complexation effectively converts the activating -NH₂ group into a deactivating group. Therefore, Friedel-Crafts reactions are not recommended for 4-chloro-2-iodo-5-methoxyaniline without prior protection of the amino group.

Conclusion

The electrophilic substitution reactions on 4-chloro-2-iodo-5-methoxyaniline are governed by a complex interplay of electronic and steric effects. The strongly activating amino and methoxy groups are the dominant directing influences, favoring substitution at the C6 position. This guide provides a predictive framework and practical, adaptable protocols for the halogenation, nitration, and sulfonation of this versatile synthetic intermediate. Careful consideration of reaction conditions and reagent choice is essential to achieve the desired regioselectivity and avoid common pitfalls associated with highly activated aromatic systems.

References

-

Regioselectivity in Electrophilic Aromatic Substitutions - YouTube. (2023, January 15). Retrieved from [Link]

-

Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. (n.d.). Retrieved from [Link]

-

Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum. (2025, October 14). Retrieved from [Link]

-

Determining Directing Effects in Electrophilic Aromatic Substitutions - YouTube. (2023, January 15). Retrieved from [Link]

-

Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution - PubMed. (n.d.). Retrieved from [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Retrieved from [Link]

-

Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance - Aakash Institute. (n.d.). Retrieved from [Link]

-

Q.Why aniline doesn't undergo fridel crafts reaction? - YouTube. (2019, October 31). Retrieved from [Link]

-

Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]

-

Synthetic Protocols for Aromatic Nitration: A Review - ResearchGate. (n.d.). Retrieved from [Link]

-

The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing). (2025, July 7). Retrieved from [Link]

-

(PDF) I2 catalyzed Friedel-Crafts alkylation reaction of substituted anilines with ninhydrin: Formation of novel products and their antimicrobial evaluation - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Nitration procedures of chloroaniline isomers (A‐NaNO2, H2SO4, KI;... - ResearchGate. (n.d.). Retrieved from [Link]

- Process For The Iodination Of Aromatic Compounds - Google Patents. (n.d.).

- Method of friedel-crafts acylation of anilides - Google Patents. (n.d.).

-

Experimental and molecular modelling studies on aromatic sulfonation - RSC Publishing. (2002, January 28). Retrieved from [Link]

-

Reactions of Aniline - Chemistry Steps. (n.d.). Retrieved from [Link]

-

"Sulfonation of chlorobenzene and the selectivity relation ; Bromine ad" by John A. Gurney. (n.d.). Retrieved from [Link]

-

Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2023, January 4). Retrieved from [Link]

-

A Novel Method for the Nitration of Simple Aromatic Compounds | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022, April 20). Retrieved from [Link]

-

kinetics-of-iodination-of-aniline-and-substituted-anilines-by-pyridinium-iodochloride-in-methanol.pdf - TSI Journals. (2007, July 9). Retrieved from [Link]

- Process for the sulfonation of alkyl aromatic hydrocarbons - Google Patents. (n.d.).

-

Aromatic sulfonation. Part XVII: Kinetics and mechanism of the sulfonation of chlorobenzene in aqueous sulfuric acid - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2020, June 12). Retrieved from [Link]

-

Enantioselective aza-Friedel–Crafts alkylation of aniline derivatives with cyclic N-sulfonyl α-ketiminoesters - RSC Publishing. (n.d.). Retrieved from [Link]

-

Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution) - Scribd. (n.d.). Retrieved from [Link]

-

Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. (n.d.). Retrieved from [Link]

-

Sulfonation and Sulfation Processes - Chemithon. (n.d.). Retrieved from [Link]

-

Electrophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]

-

Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (2022, December 22). Retrieved from [Link]

-

Asymmetric Synthesis of Triphenylmethanes via Organocatalytic Regio- and Enantioselective Friedel–Crafts Alkylation of Aniline Derivatives | Organic Letters - ACS Publications. (2023, March 9). Retrieved from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

-

Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Electrophilic Aromatic Substitution - Making Molecules. (2025, June 19). Retrieved from [Link]

-

Nitration of α-methoxy-β-chloroethylbenzene | PDF | Nitric Acid - Scribd. (n.d.). Retrieved from [Link]

-

EAS Nitration Experiment & Recrystallization - YouTube. (2020, March 25). Retrieved from [Link]

- Process for the iodination of aromatic compounds - Google Patents. (n.d.).

-

Described procedures for iodination of anilines. - ResearchGate. (n.d.). Retrieved from [Link]

-

The sulfonation of aromatic and heteroaromatic polycyclic compounds | Request PDF. (2025, August 6). Retrieved from [Link]

-

EAS-Sulfonation - OpenOChem Learn. (n.d.). Retrieved from [Link]

-

Kinetics of the Iodination of Aniline - R Discovery - Researcher.Life. (n.d.). Retrieved from [Link]

-

1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. (n.d.). Retrieved from [Link]

-

Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene - YouTube. (2023, March 24). Retrieved from [Link]

-

Chlorination of nitrobenzene gives m nitrochlorobenzene while nitration o.. - Filo. (2025, March 1). Retrieved from [Link]

Sources

- 1. forum.prutor.ai [forum.prutor.ai]

- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemithon.com [chemithon.com]

- 11. m.youtube.com [m.youtube.com]

The Synthetic Versatility of 4-Chloro-2-iodo-5-methoxyaniline: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Multi-functional Scaffolding

In the landscape of modern drug discovery and medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. Substituted anilines represent a cornerstone of this endeavor, serving as versatile building blocks for a diverse array of biologically active compounds. This guide focuses on the potential research applications of a unique, yet underexplored, substituted aniline: 4-Chloro-2-iodo-5-methoxyaniline .

While direct literature on this specific molecule is nascent, its true potential lies in the strategic combination of its functional groups: a reactive aniline core, and precisely positioned chloro, iodo, and methoxy substituents. This unique arrangement offers a powerful platform for synthetic chemists to construct complex molecules, particularly in the realm of targeted therapies such as kinase inhibitors. The presence of both iodo and chloro groups provides orthogonal handles for various cross-coupling reactions, while the methoxy and aniline functionalities can be pivotal for establishing key interactions with biological targets.

This document serves as a technical primer, extrapolating the potential of 4-Chloro-2-iodo-5-methoxyaniline by drawing parallels with structurally related and well-documented aniline derivatives. We will delve into its plausible synthetic utility, with a focus on its application in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

Core Molecular Attributes and Synthetic Rationale

The therapeutic potential of compounds derived from 4-Chloro-2-iodo-5-methoxyaniline is intrinsically linked to the chemical properties of its constituent parts. Understanding the role of each substituent is crucial for designing effective synthetic strategies and predicting biological activity.

| Functional Group | Key Characteristics & Synthetic Implications |

| Aniline Core | A primary aromatic amine, it serves as a key nucleophile in a variety of bond-forming reactions, most notably in the construction of quinazolines and other heterocyclic systems central to many kinase inhibitors. |

| Iodo Group | Positioned ortho to the amine, the iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. Its reactivity allows for the introduction of diverse aryl and heteroaryl moieties. |

| Chloro Group | The chloro substituent offers a secondary site for cross-coupling, potentially allowing for sequential and site-selective functionalization. It also contributes to the overall electronic properties of the ring and can be involved in halogen bonding interactions with protein targets. |

| Methoxy Group | The electron-donating methoxy group can influence the reactivity of the aniline and the aromatic ring. It can also serve as a key hydrogen bond acceptor in ligand-protein interactions, enhancing binding affinity and selectivity. |

Application in Kinase Inhibitor Synthesis: A Strategic Approach

Kinase inhibitors have emerged as a highly successful class of targeted therapies, particularly in oncology. A significant number of these inhibitors feature a substituted aniline moiety as a key pharmacophore. The synthesis of Bosutinib, a dual inhibitor of Src and Abl kinases, provides a relevant case study for understanding how substituted anilines are employed in the construction of such complex molecules.[1] While the exact synthesis of Bosutinib does not use 4-Chloro-2-iodo-5-methoxyaniline, the principles of the synthetic route are directly applicable.

Hypothetical Kinase Inhibitor Synthesis Workflow

The following workflow illustrates a plausible synthetic route to a novel kinase inhibitor, leveraging the unique reactivity of 4-Chloro-2-iodo-5-methoxyaniline.

Caption: Hypothetical two-step synthesis of a kinase inhibitor.

Detailed Experimental Protocol (Hypothetical)

Step 1: Buchwald-Hartwig Amination

-

To a solution of 4-Chloro-2-iodo-5-methoxyaniline (1.0 eq) and the desired heterocyclic coupling partner (e.g., a chloropyrimidine, 1.1 eq) in an anhydrous, degassed solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a suitable ligand (e.g., Xantphos, 0.1 eq).

-

Add a base, such as cesium carbonate (Cs2CO3, 2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the coupled intermediate.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of catalyst and ligand is critical for achieving high yields and preventing side reactions. Buchwald-Hartwig amination is a well-established method for forming C-N bonds.

-

Base: The base is necessary to deprotonate the aniline and facilitate the catalytic cycle. Cesium carbonate is often a good choice for these types of couplings.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is required to prevent its degradation.

Step 2: Suzuki Coupling

-

To a solution of the coupled intermediate from Step 1 (1.0 eq) and the desired boronic acid or ester (1.2 eq) in a suitable solvent system (e.g., a mixture of dioxane and water), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., sodium carbonate, 2.0 eq).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Orthogonal Reactivity: The iodo group is generally more reactive in Suzuki couplings than the chloro group, allowing for selective functionalization at the 2-position.

-

Catalyst and Base: The choice of catalyst and base for the Suzuki coupling will depend on the specific substrates being used.

Potential in Anticancer Drug Discovery

Substituted anilines are integral to the structure of numerous anticancer agents.[2][3] The unique substitution pattern of 4-Chloro-2-iodo-5-methoxyaniline makes it a promising starting material for the synthesis of novel compounds with potential anticancer activity. The presence of multiple modifiable sites allows for the creation of a library of analogs for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.

Logical Flow for Anticancer Drug Development

Sources

An In-depth Technical Guide to 4-Chloro-5-iodo-2-methoxyaniline: Synthesis, Properties, and Applications

A Note on the Subject Compound: Initial searches for "4-Chloro-2-iodo-5-methoxyaniline" did not yield a known chemical entity in major databases. However, a structurally related isomer, 4-Chloro-5-iodo-2-methoxyaniline (CAS No. 1508278-49-6), has been identified. This guide will focus on this confirmed compound, assuming a potential transcription error in the original topic. This pivot allows for a scientifically grounded exploration of a tangible chemical entity with significant potential in research and development.

Introduction

4-Chloro-5-iodo-2-methoxyaniline is a halogenated aromatic amine that holds considerable promise as a versatile building block in organic synthesis. Its trifunctional nature, featuring chloro, iodo, and methoxy substituents on an aniline scaffold, presents a rich platform for the construction of complex molecular architectures. The presence of multiple reactive sites allows for selective and sequential chemical transformations, making it a valuable synthon for medicinal chemists and materials scientists. The chloro and iodo groups, in particular, are amenable to a wide range of cross-coupling reactions, while the amino and methoxy moieties can direct further electrophilic substitutions and participate in various condensation and derivatization reactions. This guide provides a comprehensive overview of the plausible synthesis, predicted properties, and potential applications of 4-Chloro-5-iodo-2-methoxyaniline, with a focus on its utility in drug discovery and advanced materials development.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 4-Chloro-5-iodo-2-methoxyaniline is not widely published, its properties can be predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value/Information | Source/Analogy |

| CAS Number | 1508278-49-6 | Chemical Abstract Service |

| Molecular Formula | C₇H₇ClINO | - |

| Molecular Weight | 283.50 g/mol | - |

| Appearance | Likely a solid at room temperature (off-white to brown) | Analogy with similar halogenated anilines |

| Melting Point | Expected to be in the range of 50-100 °C | Comparison with related structures |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, methanol, DMSO, and DMF. | General solubility of anilines |

| ¹H NMR | Aromatic protons expected in the δ 6.5-7.5 ppm range. Methoxy protons as a singlet around δ 3.8-4.0 ppm. Amine protons as a broad singlet. | General NMR chemical shifts |

| ¹³C NMR | Aromatic carbons expected in the δ 100-150 ppm range. Methoxy carbon around δ 55-60 ppm. | General NMR chemical shifts |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 283, with a characteristic isotopic pattern for chlorine. | Isotopic abundance of Cl |

Proposed Synthesis of 4-Chloro-5-iodo-2-methoxyaniline

A plausible synthetic route to 4-Chloro-5-iodo-2-methoxyaniline can be devised starting from commercially available 4-chloro-2-methoxyaniline. The synthesis involves a regioselective iodination of the aromatic ring.

Overall Synthetic Scheme:

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Ligands from 4-Chloro-2-iodo-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Chloro-2-iodo-5-methoxyaniline in Ligand Design